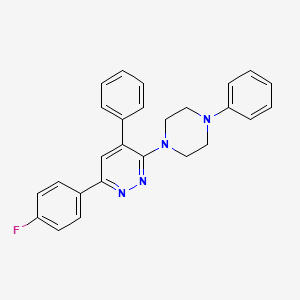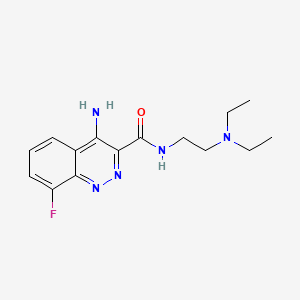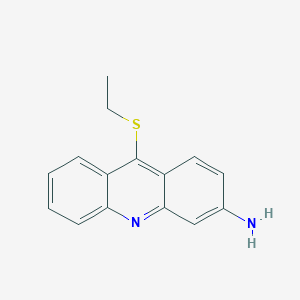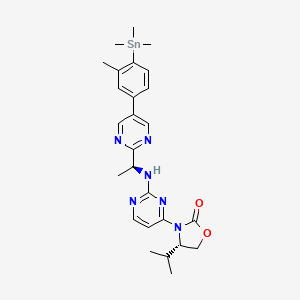![molecular formula C16H19ClN2O2 B12923535 4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one CAS No. 88093-61-2](/img/structure/B12923535.png)
4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine, ethyl bromide, and p-tolylpropanol.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives, such as:
Uniqueness
Structural Features: The presence of the p-tolyl group and the specific substitution pattern on the pyridazinone ring make it unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.
Propriétés
Numéro CAS |
88093-61-2 |
|---|---|
Formule moléculaire |
C16H19ClN2O2 |
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-13(12-8-6-11(3)7-9-12)21-14-10-18-19(5-2)16(20)15(14)17/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
UPYKUDSZHAURQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C)OC2=C(C(=O)N(N=C2)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)




![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)

![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
